(3,5-二甲基吡啶-4-基)甲醇

描述

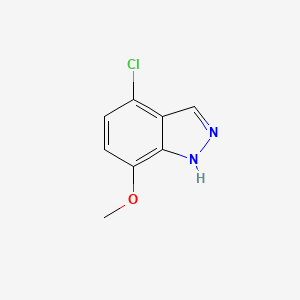

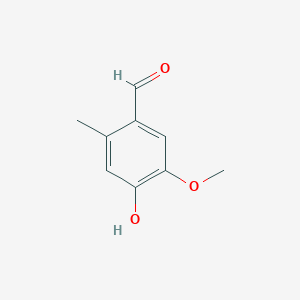

“(3,5-Dimethylpyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

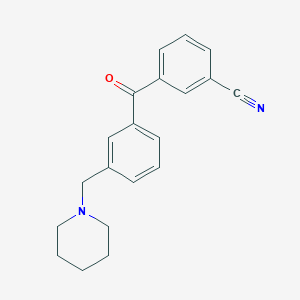

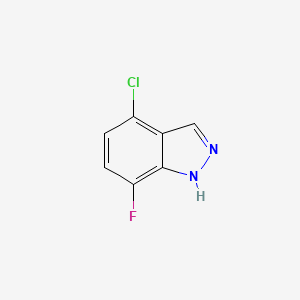

The molecular structure of “(3,5-Dimethylpyridin-4-yl)methanol” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd and 5th positions with methyl groups and at the 4th position with a methanol group .Physical And Chemical Properties Analysis

“(3,5-Dimethylpyridin-4-yl)methanol” is a white to yellow solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available information.科学研究应用

对映选择性Michael加成

- 从(3,5-二甲基吡啶-4-基)甲醇衍生的双-(3,5-二甲基苯基)((S)-吡咯烷-2-基)甲醇被发现作为一个双功能有机催化剂,对马来酸酯与硝基烯烃的对映选择性Michael加成具有高效性 (Lattanzi, 2006)。

二甲基磺酰胺酸合成

- 开发了一种涉及吡啶合成的二甲基磺酰胺酸合成方法,展示了(3,5-二甲基吡啶-4-基)甲醇在该过程中的实用性 (Bagley et al., 2005)。

非线性光学用吡啶盐合成

- 使用(3,5-二甲基吡啶-4-基)甲醇合成了噻吩取代的吡啶盐,研究了它们的非线性光学性质,表明在光学技术中具有潜在应用 (Li et al., 2012)。

乙烯寡聚反应中的催化应用

- 合成了涉及(3,5-二甲基吡啶-4-基)甲醇衍生物的镍配合物,并应用于乙烯的催化寡聚反应,显示出在工业化学过程中的潜力 (Kermagoret & Braunstein, 2008)。

分子间相互作用研究

- 研究了含有不同溶剂的(3,5-二甲基吡啶-4-基)甲醇衍生物混合物,为理解化学反应中的溶剂效应提供了重要见解 (Marczak et al., 2005)。

α-羟基酯合成

- 一项研究探讨了从(3,5-二甲基吡啶-4-基)甲醇衍生的化合物用于α-羟基酯的不对称合成,表明其在有机合成中的潜力 (Jung et al., 2000)。

热量测定研究

- 对醇在吡啶衍生物中稀释热的研究,包括与(3,5-二甲基吡啶-4-基)甲醇相关的研究,为这些系统的热力学提供了关键见解 (Marczak et al., 2004)。

安全和危害

作用机制

Target of Action

Related compounds have been found to activate amp-activated protein kinase (ampk) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .

Mode of Action

It’s worth noting that ampk activators, like some related compounds, can inhibit cell growth, particularly in human breast cancer cell lines . This suggests that (3,5-Dimethylpyridin-4-yl)methanol may interact with its targets to alter cellular processes and inhibit growth .

Biochemical Pathways

These include the mTOR pathway, which is involved in cell growth and autophagy, and the fatty acid synthesis pathway, which is crucial for energy storage .

Pharmacokinetics

Related compounds have been noted for their good aqueous solubility , which can influence bioavailability and distribution.

Result of Action

Related compounds have shown selective cell growth inhibitory activity against human breast cancer cell lines . This suggests that (3,5-Dimethylpyridin-4-yl)methanol may have similar effects.

属性

IUPAC Name |

(3,5-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHUEIGUEWFQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627405 | |

| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201286-63-7 | |

| Record name | (3,5-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-ethoxybenzo[d]thiazole](/img/structure/B1604047.png)

![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)